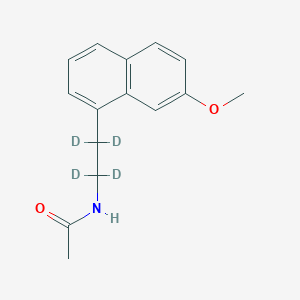

Agomelatine-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Agomelatine-d4 (also known as AGM-d4) is a synthetic derivative of the natural hormone melatonin, developed as a research tool to study the effects of melatonin on the body. It is a potent agonist of melatonin receptor MT1 and MT2, and has been studied for its potential therapeutic benefits in various conditions, including depression, anxiety, insomnia, and other sleep disorders.

Wissenschaftliche Forschungsanwendungen

Treatment of Major Depressive Disorder :

- Agomelatine has been shown to be effective in treating major depressive disorder. A study by Lôo et al. (2002) found that a 25 mg dose of Agomelatine was more effective than placebo in reducing depressive symptoms, as measured by the Hamilton Rating Scale for Depression and other criteria (Lôo, Hale, & D’haenen, 2002).

Impact on Intraocular Pressure in Glaucoma Patients :

- Agomelatine has been found to lower intraocular pressure in patients with primary open-angle glaucoma, as reported in a study by Pescosolido et al. (2015) (Pescosolido, Gatto, Stefanucci, & Rusciano, 2015).

Effects on Endoplasmic Reticulum Stress and Mitochondrial Dysfunction in Aging :

- A study by Chanmanee et al. (2021) demonstrated that Agomelatine attenuates endoplasmic reticulum stress, mitochondrial dysfunction, and apoptosis in the hippocampus of aging rats, suggesting potential applications in neurodegenerative conditions (Chanmanee, Wongpun, Tocharus, Govitrapong, & Tocharus, 2021).

Interactions with Membrane Phospholipids :

- Research by Ergun et al. (2014) explored Agomelatine's interactions with model membranes, revealing that it significantly affects the order, packing, and dynamics of membrane phospholipids. This study provides insights into its action mechanism at the molecular level (Ergun, Demir, Uzbay, & Severcan, 2014).

Influence on Muscle Strength and Inflammatory Cytokines in Muscular Dystrophy :

- A study by Carvalho et al. (2014) demonstrated that Agomelatine increases muscle strength and reduces the expression of inflammatory cytokines in a mouse model of muscular dystrophy, suggesting potential therapeutic applications in muscular disorders (Carvalho, Tondato, Iamnhuk, Gomiero, Petri, Delgado, Alves, Fonseca, & Feder, 2014).

Wirkmechanismus

Target of Action

Agomelatine-d4, structurally related to melatonin, primarily targets melatonin receptors (MT1 and MT2) and serotonin-2C (5-HT2C) receptors . The melatonin receptors are involved in the regulation of various biological rhythms, including sleep-wake cycles, while the 5-HT2C receptors play a crucial role in mood regulation .

Mode of Action

This compound acts as a potent agonist at melatonin receptors and an antagonist at serotonin-2C (5-HT2C) receptors . As an agonist, it activates the melatonin receptors, mimicking the effects of melatonin and helping to resynchronize circadian rhythms . As an antagonist at 5-HT2C receptors, it prevents the action of serotonin, thereby modulating the release of dopamine and noradrenaline specifically in the frontal cortex .

Biochemical Pathways

The action of this compound leads to modulation of multiple cellular pathways, including an increase in trophic factors, synaptic remodeling, and glutamate signaling . It also affects key targets such as early genes and kinases . These changes contribute to increases in hippocampal proliferation, maturation, and survival .

Pharmacokinetics

This compound undergoes extensive first-pass hepatic metabolism and displays irregular absorption profiles . It has a large interindividual variability and interoccasion variability of pharmacokinetics . The intrinsic clearance of this compound is a major determinant of its exposure .

Result of Action

This compound has shown an antidepressant-like effect in animal depression models . It resynchronizes circadian rhythms in animal models of delayed sleep phase syndrome and other circadian rhythm disruptions . In humans, it has positive phase-shifting properties; it induces a phase advance of sleep, body temperature decline, and melatonin onset .

Action Environment

The action of this compound can be influenced by environmental factors such as liver disease. Pathological changes due to liver disease might lead to significant alterations of this compound pharmacokinetics, and lead to substantially increased exposure .

Biochemische Analyse

Biochemical Properties

Agomelatine-d4 interacts with melatonin MT1 and MT2 receptors as a potent agonist and acts as a neutral antagonist at 5-HT2C receptors . The psychotropic effects of this compound are due to the synergy between its melatonergic and 5-hydroxytryptaminergic effects .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. For instance, it leads to increases in hippocampal proliferation, maturation, and survival through modulation of multiple cellular pathways (increase in trophic factors, synaptic remodeling, glutamate signaling) and key targets (early genes, kinases) .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The existence of heteromeric complexes of MT1 and MT2 with 5-HT2C receptors at the cellular level may explain how these two properties of this compound translate into a synergistic action .

Temporal Effects in Laboratory Settings

It is known that this compound has a short duration of action in the body .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been tested in an animal model of depression . Detailed studies on threshold effects and any toxic or adverse effects at high doses are yet to be conducted.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is known to increase noradrenaline and dopamine release specifically in the frontal cortex and has no influence on the extracellular levels of serotonin . The specific enzymes or cofactors that it interacts with are yet to be fully identified.

Eigenschaften

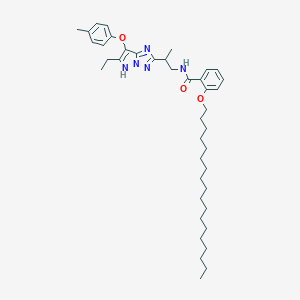

IUPAC Name |

N-[1,1,2,2-tetradeuterio-2-(7-methoxynaphthalen-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17)/i8D2,9D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYPHIXNFHFHND-LZMSFWOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CC2=C1C=C(C=C2)OC)C([2H])([2H])NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-methoxyphenyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B129747.png)